molecular formula C25H18ClN3O2S B14999268 3-(4-chlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2,1-benzoxazole-5-carboxamide

3-(4-chlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2,1-benzoxazole-5-carboxamide

Cat. No.: B14999268
M. Wt: 459.9 g/mol
InChI Key: VVGAQTAIJJBZHL-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2,1-BENZOXAZOLE-5-CARBOXAMIDE is a complex organic compound that features a benzoxazole core, a thiazole ring, and chlorophenyl and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2,1-BENZOXAZOLE-5-CARBOXAMIDE typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2,1-BENZOXAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the thiazole or benzoxazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(4-CHLOROPHENYL)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2,1-BENZOXAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2,1-BENZOXAZOLE-5-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-CHLOROPHENYL)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2,1-BENZOXAZOLE-5-CARBOXAMIDE is unique due to its combination of a benzoxazole core with a thiazole ring and specific substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C25H18ClN3O2S

Molecular Weight

459.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-2,1-benzoxazole-5-carboxamide

InChI

InChI=1S/C25H18ClN3O2S/c1-15-3-2-4-16(11-15)12-20-14-27-25(32-20)28-24(30)18-7-10-22-21(13-18)23(31-29-22)17-5-8-19(26)9-6-17/h2-11,13-14H,12H2,1H3,(H,27,28,30)

InChI Key

VVGAQTAIJJBZHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Cl

Origin of Product

United States

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